3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGZGSCPNFNZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting a suitable hydrazine derivative with an appropriate diketone under reflux conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenyl halide reacts with the pyridazinone core.
Bromination: The bromine atom is introduced via an electrophilic bromination reaction, typically using bromine or a bromine-containing reagent.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the brominated intermediate reacts with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
4-Bromo-N-(6-methylpyridin-2-yl)benzamide (6e)
- Structure : A bromobenzamide with a 6-methylpyridin-2-yl amine substituent.
- Molecular Formula : C₁₃H₁₁BrN₂O; Molecular Weight : 297.15 g/mol.
- Key Differences: Lacks the pyridazinone-ethyl linker and ethoxyphenyl group. The pyridine ring introduces electron-withdrawing effects.
- Synthesis : 92% yield via coupling of ethyl 4-bromobenzoate with 6-methylpyridin-2-amine; m.p. 73.7–74.3°C .
- Implications : Simpler structure correlates with lower molecular weight and higher synthetic yield compared to the target compound.
4-Bromo-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (6f)
- Structure : Bromobenzamide with bulky tert-butyl and pyridyl substituents.
- Key Differences : Contains branched alkyl and aromatic groups, increasing steric hindrance.
Pyridazinone-Based Analogs
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide
- Structure : Replaces bromobenzamide with picolinamide (pyridine-2-carboxamide).
- Molecular Formula : C₂₀H₂₀N₄O₃; Molecular Weight : 364.4 g/mol.
- Key Differences : Absence of bromine reduces molecular weight by ~34 g/mol; pyridine ring alters electronic properties.
- Implications: Potential for improved solubility due to reduced halogen content .
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
Heterocyclic Core Modifications
6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl) quinazolin-4(3H)-ones (6a)
- Structure: Quinazolinone core with bromine and naphthalene groups.
- Key Differences: Quinazolinone instead of pyridazinone; larger polyaromatic system.
- Implications: Likely distinct biological targets (e.g., NSAID activity) due to quinazolinone’s pharmacological prevalence .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₁₆BrN₃O₂ | 398.3 | 3-bromo, ethoxyphenyl-pyridazinone-ethyl | N/A | N/A |
| 4-Bromo-N-(6-methylpyridin-2-yl)benzamide (6e) | C₁₃H₁₁BrN₂O | 297.15 | 4-bromo, 6-methylpyridine | 92% | 73.7–74.3 |
| N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide | C₂₀H₂₀N₄O₃ | 364.4 | Picolinamide, ethoxyphenyl-pyridazinone | N/A | N/A |
| 6-Bromo-2-...quinazolin-4(3H)-ones (6a) | C₂₇H₂₀BrClN₃O₂ | 545.8 | Bromo, naphthalene, quinazolinone | N/A | N/A |
Key Research Findings
Bromine’s Role: The bromine atom in the target compound likely enhances halogen bonding with biological targets, improving binding affinity compared to non-halogenated analogs .
Ethoxyphenyl-Pyridazinone: This moiety may confer metabolic stability and moderate lipophilicity, balancing solubility and membrane permeability .
Synthetic Challenges : The target compound’s complex structure (multiple aromatic rings, ethoxy group) likely requires multi-step synthesis with protective strategies, contrasting with simpler benzamide derivatives .
Biological Activity
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Its unique structural features, including a bromine atom, an ethoxyphenyl group, and a pyridazinone moiety, suggest potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 416.2 g/mol. The presence of the bromine atom may enhance the compound's reactivity and biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.2 g/mol |
| Structural Features | Bromine, Ethoxyphenyl, Pyridazinone |
Biological Activity
Research into similar compounds has indicated that benzamide derivatives often exhibit significant biological activities, including anticancer properties. For instance, studies on related compounds have shown antiproliferative effects against various cancer cell lines.
The mechanism by which benzamide derivatives exert their effects often involves cell cycle arrest and apoptosis induction. For example, certain derivatives have been identified as S-phase arrest agents, disrupting the normal cell cycle progression . Molecular docking studies could provide insights into how this compound interacts with specific biological targets associated with cancer pathways.
Case Studies and Research Findings
While direct studies on this compound are sparse, insights can be drawn from related research:
- Anticancer Activity : Related compounds have shown significant activity against various cancer cell lines. For instance, a study reported that benzamide derivatives could induce apoptosis in cancer cells through mitochondrial pathways.
- Molecular Interaction Studies : Preliminary molecular docking analyses suggest that similar compounds can bind effectively to proteins involved in cancer progression, indicating potential for this compound to do the same.
Future Research Directions
Given the promising structural characteristics and preliminary data on related compounds, further research is warranted to explore:
- In vitro and In vivo Studies : To evaluate the cytotoxicity and mechanisms of action specific to this compound.
- Optimization of Structural Features : Investigating modifications to enhance bioavailability and specificity towards targeted cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
